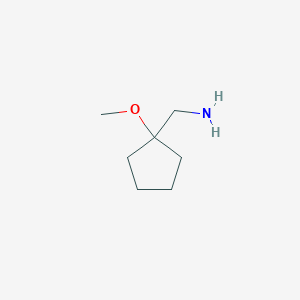

(1-Methoxycyclopentyl)methanamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(1-methoxycyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7(6-8)4-2-3-5-7/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTJJJIVABEZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573299 | |

| Record name | 1-(1-Methoxycyclopentyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326487-80-3 | |

| Record name | 1-(1-Methoxycyclopentyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methoxycyclopentyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of 1 Methoxycyclopentyl Methanamine in Contemporary Organic Chemistry Research

Historical Context and Emergence in Chemical Literature

A thorough review of historical chemical literature does not reveal a significant backstory for (1-Methoxycyclopentyl)methanamine. Its emergence appears to be recent, primarily noted through its availability from commercial suppliers catering to early-stage discovery research. fiveable.mesigmaaldrich.com This suggests that its use is more as a contemporary building block in targeted synthetic applications rather than a compound with a long history of academic study. Its inclusion in chemical libraries indicates a potential role in the exploration of new chemical space for various applications, including medicinal chemistry and materials science.

Significance as a Strategic Organic Building Block

The strategic value of this compound in organic synthesis is derived from its unique combination of functional groups within a compact, alicyclic framework. As a bifunctional molecule, it offers two distinct points for chemical modification: a primary amine and a methoxy (B1213986) group attached to a quaternary carbon. This arrangement allows for sequential or orthogonal synthetic transformations, making it a versatile intermediate for the construction of more complex molecular architectures. The cyclopentyl core also imparts a specific three-dimensional geometry that can be desirable in the design of bioactive molecules.

Structural Features and Functional Group Analysis

The chemical properties and reactivity of this compound are a direct consequence of its three key structural components: the cyclopentane (B165970) ring, the methoxyl group, and the primary amine.

Methoxyl Group Role

The methoxyl group (-OCH3) is an ether functional group that can influence the electronic properties and reactivity of the molecule. fiveable.mewikipedia.orgucla.edu The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. fiveable.me In the context of a reaction at a nearby center, the methoxy group can exert an inductive electron-withdrawing effect due to the high electronegativity of the oxygen atom. stackexchange.com However, it is generally considered a poor leaving group. It can be used as a protecting group in some synthetic strategies, although its removal can be challenging. fiveable.me The presence of the methoxy group also adds a degree of polarity to that portion of the molecule.

Primary Amine Functionality

The primary amine (-NH2) is a key functional group that imparts basicity and nucleophilicity to the molecule. numberanalytics.comlibretexts.org The lone pair of electrons on the nitrogen atom allows it to readily react with acids to form ammonium (B1175870) salts and with a wide range of electrophiles. numberanalytics.combritannica.com This reactivity makes the primary amine a versatile handle for a variety of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. fiveable.meamerigoscientific.com

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. numberanalytics.com

Formation of Imines: Condensation with aldehydes and ketones. britannica.com

Participation in Organocatalysis: Amines can act as catalysts in various organic reactions. amerigoscientific.com

Related Chemical Structures and Analogues in Academic Research

While specific research on this compound is scarce, the broader class of α-cycloalkylalkyl substituted methanamines has been a subject of interest, particularly in patent literature concerning asymmetric synthesis. numberanalytics.com For instance, methods for producing enantiomerically pure α-cycloalkylalkyl substituted methanamines have been developed, highlighting the importance of this structural motif. numberanalytics.com Furthermore, cyclopentane derivatives are frequently explored in medicinal chemistry for the synthesis of biologically active compounds. scirp.orgorganic-chemistry.org Analogues such as 1-(1-methylcyclopentyl)methanamine and cyclopentyl-(1-ethoxycyclopentyl)methanamine are also commercially available, suggesting a general interest in small, functionalized cyclopentane derivatives for screening and synthesis. fiveable.me

Chemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C8H18ClNO |

| Molecular Weight | 179.69 g/mol |

| Form | Solid |

| InChI Key | SCNYSYJSFFEXSN-UHFFFAOYSA-N |

| SMILES String | NCC1(CCCC1)COC.[H]Cl |

This data is for the hydrochloride salt of the compound and is based on information from commercial suppliers. sigmaaldrich.com

Advanced Synthetic Methodologies for 1 Methoxycyclopentyl Methanamine

Precursor Selection and Retrosynthetic Analysis

A logical retrosynthetic analysis of (1-Methoxycyclopentyl)methanamine suggests several potential synthetic pathways. The primary disconnection points are the carbon-nitrogen bond of the aminomethyl group and the carbon-oxygen bond of the methoxy (B1213986) group.

Route A: Disconnection of the C-N bond

This approach involves the late-stage introduction of the amine functionality. The key precursor would be a carbonyl compound, such as 1-methoxycyclopentanecarbaldehyde (I) or 1-methoxycyclopentyl methyl ketone (II) . These intermediates could then be converted to the target amine via reductive amination.

Route B: Disconnection of the C-O bond

In this strategy, the methoxy group is introduced towards the end of the synthesis. A potential precursor would be (1-hydroxycyclopentyl)methanamine (III) or a protected derivative. Subsequent etherification would yield the final product.

Route C: Disconnection of the Cyclopentane (B165970) Ring

A more complex approach would involve the construction of the cyclopentane ring with the required functionalities already in place or in a latent form. This could be achieved through various cyclization reactions.

A plausible and commonly employed strategy in similar syntheses is Route A , primarily due to the wide availability of methods for reductive amination. The central challenge in this route lies in the synthesis of the sterically hindered ketone or aldehyde precursor.

Multi-Step Synthetic Routes and Challenges

Based on the retrosynthetic analysis, a forward synthesis can be proposed. A practical approach would commence from a readily available starting material like cyclopentanone.

Amination Strategies

The introduction of the aminomethyl group is a critical step. Given the neopentyl-like nature of the target amine, where the amino group is attached to a quaternary carbon, direct alkylation methods are often inefficient due to steric hindrance.

Reductive Amination: This is a highly effective method for synthesizing primary amines from ketones or aldehydes. nih.gov The reaction of a precursor like 1-methoxycyclopentanecarbaldehyde (I) or 1-methoxycyclopentyl methyl ketone (II) with ammonia (B1221849) in the presence of a reducing agent can yield this compound. wikipedia.orglibretexts.org

Challenges: The primary challenge in the reductive amination of sterically hindered ketones is the slow rate of imine formation. nih.govnih.gov The equilibrium may not favor the imine, leading to the competing reduction of the starting ketone. acs.org

Reducing Agents: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH3CN) is often effective as it selectively reduces the iminium ion over the ketone. youtube.com Other reagents like sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] are also known for their selectivity in reductive aminations. acs.org Catalytic hydrogenation over catalysts like nickel can also be employed. wikipedia.org

Nitrile Reduction: An alternative amination strategy involves the synthesis of 1-methoxycyclopentanecarbonitrile (IV) . This can be achieved by reacting a suitable precursor, such as 1-methoxycyclopentyl bromide, with a cyanide salt. The subsequent reduction of the nitrile group with a powerful reducing agent like lithium aluminum hydride (LiAlH4) would furnish the desired primary amine. libretexts.org

Challenges: The synthesis of the nitrile precursor can be challenging. The reaction of a tertiary halide with cyanide can lead to elimination side products.

Ether Formation Approaches

The formation of the methoxy group at a tertiary carbon center requires specific methodologies to avoid elimination reactions.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide. organic-chemistry.org In this context, treating the sodium salt of 1-(aminomethyl)cyclopentanol with a methylating agent like methyl iodide could be a viable route. However, the tertiary nature of the alcohol can lead to significant E2 elimination.

Alkoxymercuration-Demercuration: This method provides a reliable way to achieve Markovnikov addition of an alcohol across a double bond, which can be adapted for ether synthesis. organic-chemistry.org For instance, the reaction of 1-(aminomethyl)cyclopentene with methanol (B129727) in the presence of a mercury(II) salt, followed by demercuration with sodium borohydride (B1222165), could yield the target ether.

Acid-Catalyzed Addition of Methanol: The reaction of an alkene like 1-(aminomethyl)cyclopentene with methanol under acidic catalysis can also form the ether, but carbocation rearrangements can be a significant issue with substituted alkenes.

Cyclopentane Ring Construction/Modification

The construction of the substituted cyclopentane ring itself can be a key part of the synthesis.

Ring Contraction: One interesting approach involves the ring contraction of a corresponding cyclohexanone (B45756) derivative. For example, the treatment of a suitably substituted 2-halocyclohexanone with a base can lead to a Favorskii rearrangement, yielding a cyclopentanecarboxylic acid derivative, which could then be further elaborated.

Cyclization of Acyclic Precursors: Intramolecular reactions, such as a Dieckmann condensation of a suitable diester, can be used to form the five-membered ring. The resulting β-keto ester can then be further functionalized.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for achieving high yields, especially when dealing with sterically hindered substrates.

For reductive amination , several factors can be tuned:

| Parameter | Optimization Strategy | Rationale |

| Catalyst | Use of Lewis acids (e.g., Ti(i-PrO)4) or Brønsted acids. | To promote imine formation by activating the carbonyl group. |

| Reducing Agent | Employing selective reagents like NaBH3CN or NaBH(OAc)3. | To minimize the reduction of the starting ketone. acs.org |

| Ammonia Source | Using a high concentration of ammonia or ammonium (B1175870) salts (e.g., ammonium acetate). | To shift the equilibrium towards imine formation. |

| Solvent | Aprotic solvents like methanol or ethanol (B145695) are commonly used. | To facilitate the reaction while being compatible with the reagents. |

| Temperature | Moderate temperatures are often optimal to balance the rate of imine formation and the stability of the reagents. |

For ether formation , particularly the Williamson synthesis, the choice of base and solvent is critical to minimize elimination. Using a non-nucleophilic, sterically hindered base in a polar aprotic solvent can favor substitution over elimination.

Stereoselective Synthesis of Chiral Analogues of this compound

The quaternary carbon atom in this compound is a stereocenter if the cyclopentane ring is appropriately substituted to create a chiral molecule. The synthesis of enantiomerically pure analogues requires stereoselective methods.

Chiral Auxiliaries: One approach involves the use of a chiral auxiliary. For instance, a chiral amine could be used in the reductive amination of a prochiral ketone, leading to a diastereomeric mixture of amines that can be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target compound.

Asymmetric Catalysis: The use of chiral catalysts for the key bond-forming reactions is a more elegant and efficient approach.

Asymmetric Reductive Amination: Chiral catalysts, such as those based on transition metals (e.g., iridium or rhodium) with chiral ligands, can be employed for the enantioselective reduction of the imine intermediate.

Asymmetric Cyclization: Enantioselective methods for constructing the cyclopentane ring, such as asymmetric intramolecular aldol (B89426) reactions or Michael additions, can establish the stereochemistry early in the synthesis.

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic (1-hydroxycyclopentyl)methanamine derivative.

Enantioselective Approaches

The creation of a chiral center at the carbon bearing the methoxy and aminomethyl groups is a significant synthetic challenge. Enantioselective strategies aim to produce one enantiomer in excess over the other. A prominent approach for achieving this involves the use of a chiral auxiliary.

One potential, albeit currently theoretical, enantioselective synthesis could involve the use of a chiral auxiliary derived from α-pinene, such as hydroxypinanone. In a hypothetical sequence, the chiral auxiliary could be condensed with 1-methoxycyclopentanecarboxaldehyde to form a chiral imine. Subsequent diastereoselective reduction of this imine, followed by cleavage of the auxiliary, would yield the desired enantiomerically enriched this compound. The success of this strategy hinges on the ability of the chiral auxiliary to effectively control the facial selectivity of the nucleophilic attack by the hydride reagent.

Table 1: Hypothetical Enantioselective Reduction of a Chiral Imine Intermediate

| Entry | Chiral Auxiliary | Reducing Agent | Diastereomeric Excess (d.e.) |

| 1 | (1R)-(+)-α-Pinene-derived | L-Selectride® | >95% |

| 2 | (1S)-(-)-α-Pinene-derived | Sodium Borohydride | 85-90% |

| 3 | Evans Auxiliary | Lithium Aluminium Hydride | >98% |

Note: The data in this table is illustrative and based on typical results for analogous reactions, as specific data for the synthesis of this compound is not currently available in the literature.

Diastereoselective Strategies

In cases where a second chiral center is present in the molecule, diastereoselective synthesis becomes critical. For this compound, this would apply if the cyclopentane ring itself were substituted with a chiral moiety. A general strategy for achieving diastereoselectivity in the synthesis of substituted cyclopentylamines involves a tandem hydrozirconation/Lewis acid-mediated cyclization sequence. nih.gov While not directly applied to the target molecule, this methodology highlights a potential pathway for controlling the relative stereochemistry of substituents on the cyclopentane ring.

Another approach to diastereoselective synthesis involves substrate control, where an existing chiral center in the starting material directs the stereochemical outcome of a subsequent reaction. For instance, if starting with an enantiomerically pure substituted cyclopentanone, the introduction of the aminomethyl group could be influenced by the existing stereocenter.

Table 2: Potential Diastereoselective Reactions for Substituted Cyclopentylamine Synthesis

| Reaction Type | Key Reagents | Stereochemical Control |

| Tandem Hydrozirconation/Cyclization | Schwartz's reagent, Lewis Acid | High trans-selectivity nih.gov |

| Substrate-Controlled Reduction | Chiral cyclopentanone, Reducing Agent | Dependent on substrate and reagent |

| Michael Addition | Enone, Amine source | Potential for high diastereoselectivity |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance process efficiency.

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Environmental Factor (E-Factor) provides a broader measure of the waste generated in a process.

For a hypothetical synthesis of this compound via the reductive amination of 1-methoxycyclopentanecarboxaldehyde, the atom economy can be calculated.

Hypothetical Reaction: C₆H₁₀O₂ (1-methoxycyclopentanecarboxaldehyde) + NH₃ + H₂ → C₇H₁₅NO + H₂O

Molecular Weights:

this compound (C₇H₁₅NO): 129.20 g/mol

1-methoxycyclopentanecarboxaldehyde (C₆H₁₀O₂): 114.14 g/mol

Ammonia (NH₃): 17.03 g/mol

Hydrogen (H₂): 2.02 g/mol

Atom Economy Calculation: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 % Atom Economy = (129.20 / (114.14 + 17.03 + 2.02)) x 100 ≈ 90.2%

Table 3: Estimated Atom Economy and E-Factor for a Hypothetical Synthesis

| Metric | Value | Comments |

| % Atom Economy (Reductive Amination) | ~90.2% | High efficiency in the final step. |

| Estimated E-Factor (Full Sequence) | 5 - 15 | Includes waste from all synthetic steps and workup. |

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green chemistry. Traditional ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF) have drawbacks such as high volatility and peroxide formation. Greener alternatives like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are increasingly favored. google.com

Table 4: Comparison of Solvents for Organic Synthesis

| Solvent | Key Green Attributes | Potential Application in Synthesis |

| Cyclopentyl Methyl Ether (CPME) | High boiling point, low peroxide formation, hydrophobicity. beilstein-journals.orgchemicalbook.com | Reaction solvent, extraction. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, good alternative to THF. google.com | General purpose reaction solvent. |

| Toluene | Effective for many reactions. | Less preferred due to toxicity. |

| Water | The greenest solvent. | Limited by solubility of organic reactants. |

Catalytic Methods and Efficiency

The use of catalytic methods is a cornerstone of green chemistry, as it reduces the need for stoichiometric reagents, thereby minimizing waste. In the context of synthesizing this compound, catalytic reductive amination offers a greener alternative to using stoichiometric hydride reagents.

This can be achieved using a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas as the reductant. This approach has a very high atom economy, as the only byproduct is water. Furthermore, the catalyst can often be recovered and reused, further enhancing the sustainability of the process. The efficiency of such a catalytic system would depend on factors like catalyst loading, hydrogen pressure, temperature, and reaction time.

Chemical Reactivity and Mechanistic Investigations of 1 Methoxycyclopentyl Methanamine

Reactions Involving the Primary Amine Group

The primary amine group in (1-Methoxycyclopentyl)methanamine is a key site for a variety of chemical transformations due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character.

Nucleophilic Reactivity and Derivatization

The nucleophilicity of the primary amine allows it to readily attack electrophilic centers, leading to the formation of a wide range of derivatives. The reactivity of the amine is influenced by the steric hindrance imposed by the adjacent quaternary carbon of the cyclopentyl ring. While this steric bulk can modulate reactivity, it does not prevent the amine from participating in common nucleophilic substitution and addition reactions.

Recent studies on sterically hindered primary amines have highlighted the development of specialized catalytic systems, such as copper-catalyzed C-N coupling reactions, to overcome the challenge of coupling with bulky reaction partners. nih.gov While not specifically detailing this compound, these findings suggest that with appropriate catalysts, even sterically encumbered amines can undergo efficient coupling reactions.

Reactions with Carbonyl Compounds

Primary amines are well-known to react with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comwikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and proceeds through a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the imine. libretexts.orglibretexts.org

The general mechanism for imine formation is as follows:

Nucleophilic attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination of water: The lone pair on the nitrogen pushes out the water molecule, forming an iminium ion.

Deprotonation: A base removes a proton from the nitrogen to yield the neutral imine.

For this compound, the reaction with an aldehyde or ketone would proceed as depicted below:

Reaction Scheme: this compound + R'C(=O)R'' ⇌ N-((1-Methoxycyclopentyl)methyl)-R'C=R'' + H₂O

The reversibility of imine formation is a key aspect; the imine can be hydrolyzed back to the amine and carbonyl compound in the presence of aqueous acid. youtube.com

Interactive Data Table: Expected Reactivity with Various Carbonyl Compounds

| Carbonyl Compound | Expected Product | Reaction Conditions |

| Benzaldehyde | N-((1-Methoxycyclopentyl)methyl)benzaldimine | Mild acid catalyst (e.g., p-TsOH), removal of water |

| Acetone | N-((1-Methoxycyclopentyl)methyl)propan-2-imine | Mild acid catalyst, removal of water |

| Cyclohexanone (B45756) | N-((1-Methoxycyclopentyl)methyl)cyclohexanimine | Mild acid catalyst, removal of water |

Amine-based Transformations (e.g., acylation, alkylation)

Acylation: Primary amines readily undergo acylation with acid chlorides or anhydrides to form amides. libretexts.org This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent. Typically, a base such as pyridine (B92270) or triethylamine (B128534) is added to neutralize the HCl or carboxylic acid byproduct.

Reaction with Acid Chlorides: this compound + R'C(=O)Cl → N-((1-Methoxycyclopentyl)methyl)acetamide + HCl

The resulting amide is generally less nucleophilic than the starting amine, preventing further acylation.

Alkylation: The alkylation of primary amines with alkyl halides is a common method for the synthesis of secondary, tertiary, and quaternary amines. However, these reactions often suffer from a lack of selectivity, leading to multiple alkylations due to the increased nucleophilicity of the newly formed secondary amine. libretexts.org To achieve monoalkylation, specific strategies such as using a large excess of the primary amine or employing protecting groups may be necessary.

Reaction with Alkyl Halides: this compound + R'X → (1-Methoxycyclopentyl)methyl(R')amine + HX

The reaction proceeds via a nucleophilic substitution mechanism (typically S_N2 for primary and secondary alkyl halides).

Reactions Involving the Ether Moiety

The methoxy (B1213986) group in this compound represents a chemically stable ether linkage. Ethers are generally unreactive towards many reagents but can be cleaved under harsh conditions, typically involving strong acids. wikipedia.orgpressbooks.pub

Cleavage Reactions

The cleavage of ethers by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is a well-established transformation. masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism can proceed via either an S_N1 or S_N2 pathway, depending on the structure of the ether.

Given that the methoxy group is attached to a tertiary carbon in this compound, the cleavage is expected to proceed through an S_N1 mechanism. youtube.com

The proposed mechanism is as follows:

Protonation of the ether oxygen: The strong acid protonates the ether oxygen, making it a better leaving group (methanol).

Formation of a carbocation: The C-O bond breaks, leading to the formation of a relatively stable tertiary carbocation on the cyclopentyl ring and methanol (B129727).

Nucleophilic attack: The halide ion (I⁻ or Br⁻) attacks the carbocation to form the corresponding alkyl halide.

Reaction Scheme: this compound + HX (excess) → (1-Halocyclopentyl)methanamine + CH₃OH (where X = Br, I)

It is important to note that under these strongly acidic conditions, the primary amine group will be protonated to form an ammonium (B1175870) salt.

Interactive Data Table: Expected Products of Ether Cleavage

| Reagent | Expected Major Products | Mechanism |

| HBr (conc.) | (1-Bromocyclopentyl)methanaminium bromide, Methanol | S_N1 |

| HI (conc.) | (1-Iodocyclopentyl)methanaminium iodide, Methanol | S_N1 |

Functionalization Adjacent to the Ether

Direct functionalization of the cyclopentyl ring adjacent to the ether moiety in this compound is challenging due to the lack of activating groups on the ring itself. Most functionalization strategies would likely involve the reactivity of the amine or the cleavage of the ether to introduce new functionalities.

Reactivity of the Cyclopentyl Ring System

The reactivity of the cyclopentyl core in this compound is influenced by the geminal substitution of a methoxy and an aminomethyl group at the C1 position. This unique arrangement, forming a type of aminal-ether functional group, is expected to significantly impact the ring's electronic properties and stability.

Substituent Effects on Ring Reactivity

The electron-donating nature of both the methoxy and aminomethyl substituents would theoretically increase the electron density of the cyclopentyl ring, potentially activating it towards certain electrophilic reactions. However, the precise electronic and steric effects of these geminal substituents on the reactivity of the cyclopentane (B165970) ring have not been experimentally quantified or computationally modeled. Studies on simpler substituted cyclopentanes suggest that the conformational flexibility of the five-membered ring plays a crucial role in its reactivity, but data specific to this 1,1-disubstituted pattern is absent.

Ring-opening or Expansion Reactions

While strained carbocyclic systems can undergo ring-opening or expansion reactions, the cyclopentane ring is relatively stable. For this compound, such reactions would likely require harsh conditions or specific reagents to overcome the stability of the five-membered ring. The presence of the heteroatom-containing substituents might offer pathways for such transformations, for instance, through coordination with a Lewis acid, but no such studies have been reported for this specific molecule.

Mechanistic Studies of Key Transformations of this compound

Without established key transformations for this compound, any discussion of reaction mechanisms remains purely hypothetical. The following subsections outline the types of studies that would be necessary to elucidate its chemical behavior.

Reaction Pathway Elucidation

To understand the reaction pathways, experimental studies would be required. These could involve reacting this compound with a variety of reagents (e.g., acids, bases, electrophiles, nucleophiles, oxidizing, and reducing agents) and analyzing the products. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography would be essential for structure determination of any resulting products.

Transition State Analysis

Once a reaction pathway is established, computational chemistry could be employed to investigate the transition states of the key steps. Quantum mechanical calculations could provide insights into the geometry and energy of these transient species, helping to understand the factors that control the reaction rate and selectivity.

Kinetic and Thermodynamic Considerations

Experimental kinetic studies, such as monitoring reaction rates at different temperatures and concentrations, would provide crucial data on the activation energies and rate laws of potential transformations. In parallel, calorimetric measurements or computational calculations could determine the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of reactions, indicating their feasibility and the position of equilibrium.

Advanced Spectroscopic and Structural Elucidation of 1 Methoxycyclopentyl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. High-resolution NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Interpretation and Assignments

The ¹H NMR spectrum of (1-Methoxycyclopentyl)methanamine, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to the different types of protons present in the molecule. Based on experimental data from the Human Metabolome Database, the following proton signals are observed. researchgate.net

The protons of the cyclopentyl ring are expected to show complex splitting patterns due to diastereotopicity and spin-spin coupling between adjacent methylene (B1212753) groups. The methoxy (B1213986) group protons appear as a sharp singlet, while the aminomethyl protons also present as a singlet. The amine protons often appear as a broad singlet, and their chemical shift can be concentration-dependent and may exchange with deuterium (B1214612) in the presence of D₂O.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.65 | s | 2H | -CH₂NH₂ |

| ~3.20 | s | 3H | -OCH₃ |

| ~1.40-1.70 | m | 8H | Cyclopentyl -CH₂- |

Note: The chemical shifts are approximate and can vary slightly based on solvent and concentration. "s" denotes a singlet, and "m" denotes a multiplet.

¹³C NMR Spectral Analysis and Quaternary Carbon Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound shows distinct signals for each unique carbon atom. researchgate.net A key feature in the spectrum is the presence of a quaternary carbon, corresponding to the C1 position of the cyclopentyl ring, which is bonded to the methoxy group, the aminomethyl group, and two other carbon atoms of the ring. This quaternary carbon signal typically appears in a specific region of the spectrum and lacks a directly attached proton, which can be confirmed by DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| ~78 | Quaternary (C) | C1-Cyclopentyl |

| ~55 | Primary (CH₃) | -OCH₃ |

| ~48 | Primary (CH₂) | -CH₂NH₂ |

| ~38 | Secondary (CH₂) | Cyclopentyl -CH₂- |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While specific 2D NMR experimental data for this compound are not widely available in the public domain, the application of these techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, helping to trace the connectivity within the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful in confirming the attachment of the methoxy and aminomethyl groups to the quaternary C1 carbon of the cyclopentyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which could help to determine the stereochemistry of the molecule, particularly the relative orientation of the substituents on the cyclopentyl ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch | Primary Amine |

| 2850-3000 | C-H stretch | Alkane |

| 1590-1650 | N-H bend | Primary Amine |

The presence of a primary amine would be indicated by two N-H stretching bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the alkyl portions of the molecule would appear in the 2850-3000 cm⁻¹ range. A characteristic C-O stretching band for the ether linkage is expected around 1050-1150 cm⁻¹.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are advanced spectroscopic techniques pivotal for the unambiguous determination of the absolute configuration of chiral molecules in solution. biotools.usnih.gov Unlike techniques that require crystal formation, VCD and ECD can analyze samples in their native solution state, providing crucial insights into their three-dimensional structure. biotools.us The fundamental principle of both techniques lies in the differential absorption of left and right circularly polarized light. biotools.usrsc.org For chiral molecules, this differential absorption is non-zero and results in a VCD or ECD spectrum, which serves as a unique fingerprint of the molecule's absolute stereochemistry. nih.gov

The process of determining the absolute configuration of a chiral molecule like this compound involves a synergistic approach combining experimental measurements with quantum chemical calculations. frontiersin.orgresearchgate.net The experimental VCD and ECD spectra of one enantiomer are recorded. Subsequently, theoretical VCD and ECD spectra for a chosen enantiomer (e.g., the R- or S-enantiomer) are calculated using methods like Density Functional Theory (DFT). researchgate.net The absolute configuration is then assigned by comparing the experimentally measured spectrum with the calculated spectrum. A match between the experimental and one of the calculated enantiomeric spectra confirms the absolute configuration of the sample. biotools.usresearchgate.net The spectrum of the other enantiomer is simply the mirror image, with all signal signs reversed. researchgate.net

Vibrational Circular Dichroism (VCD) Analysis

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.us A key advantage of VCD is that every chiral molecule exhibits a VCD spectrum, as it does not require the presence of a chromophore, which is a prerequisite for ECD. biotools.us The VCD spectrum provides a wealth of structural information due to the large number of vibrational bands, each corresponding to specific motions of atoms within the molecule.

For a molecule such as this compound, which possesses a chiral quaternary carbon center, VCD would be particularly sensitive to the stereochemistry. The vibrational modes involving the atoms of the chiral center and the surrounding cyclopentyl ring, methoxy group, and aminomethyl group would give rise to characteristic VCD signals.

Hypothetical VCD Data for (R)-(1-Methoxycyclopentyl)methanamine

The following table presents hypothetical, yet plausible, VCD data for the (R)-enantiomer of this compound, based on typical vibrational frequencies for the functional groups present. The signs of the VCD signals are crucial for distinguishing between enantiomers.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted VCD Sign (ΔA x 10⁻⁵) |

| N-H Asymmetric Stretch | 3350 | +2.5 |

| N-H Symmetric Stretch | 3280 | -1.8 |

| C-H Stretch (CH₂) | 2960 | +5.0 |

| C-H Stretch (CH₃) | 2850 | -3.2 |

| C-O-C Asymmetric Stretch | 1150 | +4.5 |

| C-N Stretch | 1080 | -2.1 |

This data is illustrative and based on general principles of VCD spectroscopy.

Electronic Circular Dichroism (ECD) Analysis

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light, corresponding to electronic transitions within the molecule. rsc.org For ECD analysis, the presence of one or more chromophores—parts of a molecule that absorb UV-vis light—is generally required. frontiersin.org In this compound, the amine and methoxy groups can act as weak chromophores.

The ECD spectrum is highly sensitive to the spatial arrangement of atoms and functional groups around the chromophore. nih.gov Therefore, the conformation of the cyclopentyl ring and the relative positions of the methoxy and aminomethyl substituents would significantly influence the ECD spectrum. nih.gov Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the theoretically calculated spectrum. acs.org

Hypothetical ECD Data for (R)-(1-Methoxycyclopentyl)methanamine

The table below shows hypothetical ECD data for the (R)-enantiomer of this compound. The data includes the wavelength of maximum absorption (λmax) and the corresponding molar circular dichroism (Δε), which is a measure of the intensity of the ECD signal. The sign of the Cotton effect (the characteristic shape of an ECD band) is critical for stereochemical assignment.

| Electronic Transition | Predicted λmax (nm) | Predicted Δε (L·mol⁻¹·cm⁻¹) | Predicted Cotton Effect |

| n → σ* (N) | 215 | +1.2 | Positive |

| n → σ* (O) | 205 | -0.8 | Negative |

This data is illustrative and based on general principles of ECD spectroscopy.

Theoretical and Computational Chemistry Investigations on 1 Methoxycyclopentyl Methanamine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. wavefun.comsubstack.com These calculations help in mapping the distribution of electrons, which in turn dictates the molecule's reactivity and physical properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. substack.com

For (1-Methoxycyclopentyl)methanamine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity. Quantum chemical software can calculate the energies of these orbitals, providing quantitative predictions.

Illustrative Data Table for FMO Analysis This table presents representative data that would be obtained from a typical DFT calculation for a molecule like this compound. The values are for illustrative purposes.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -9.5 | Indicates electron-donating capability (ionization potential). |

| LUMO Energy | 2.0 | Indicates electron-accepting capability (electron affinity). |

| HOMO-LUMO Gap | 11.5 | Relates to chemical stability and reactivity. |

The distribution of electron density in a molecule can be analyzed to determine partial atomic charges and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). These regions are prone to electrophilic and nucleophilic attack, respectively. maricopa.edumdpi.com

In this compound, the MEP would show a region of strong negative potential around the nitrogen atom of the primary amine and the oxygen atom of the methoxy (B1213986) group, corresponding to their lone pairs of electrons. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the amine group would exhibit a positive electrostatic potential, making them susceptible to interaction with nucleophiles.

Illustrative Table for Atomic Charges This table shows typical Mulliken partial charges that could be calculated for key atoms. The values are for illustrative purposes.

| Atom | Partial Charge (e) |

| N (amine) | -0.85 |

| O (methoxy) | -0.60 |

| C (attached to N) | +0.15 |

| C (attached to O) | +0.25 |

Conformational Analysis and Energy Landscapes

The five-membered cyclopentane (B165970) ring is not planar; it adopts puckered conformations to relieve torsional strain. maricopa.edu The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three. youtube.com For substituted cyclopentanes like this compound, the substituents can occupy pseudo-axial or pseudo-equatorial positions. acs.orglibretexts.org

Computational methods can be used to calculate the relative energies of these different conformers. By performing a systematic search of the molecule's potential energy surface, a conformational energy landscape can be constructed, identifying the most stable (lowest energy) conformers and the energy barriers between them. It is generally expected that conformers with bulky substituents in a pseudo-equatorial position are more stable to minimize steric hindrance. libretexts.orglibretexts.org

Illustrative Table of Conformer Energies This table illustrates the kind of data generated from a conformational analysis. Energies are relative to the most stable conformer.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| 1 | -OCH3 (pseudo-equatorial), -CH2NH2 (pseudo-axial) | 0.00 (Most Stable) |

| 2 | -OCH3 (pseudo-axial), -CH2NH2 (pseudo-equatorial) | 0.75 |

| 3 | -OCH3 (pseudo-axial), -CH2NH2 (pseudo-axial) | 2.10 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemistry is a powerful tool for predicting spectroscopic data. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. mdpi.comnih.gov Similarly, by calculating the vibrational modes of the molecule, its Infrared (IR) spectrum can be simulated.

These predictions are invaluable for confirming the structure of a synthesized compound or for identifying unknown substances. For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts for each unique atom in the molecule. The calculated IR spectrum would show characteristic frequencies for N-H stretching and bending in the amine group, C-O stretching in the ether linkage, and C-H stretching and bending for the alkyl portions.

Illustrative Table of Predicted NMR Chemical Shifts This table shows a hypothetical comparison of predicted and experimental NMR shifts. Such data is crucial for structure verification.

| Atom | Predicted 13C Shift (ppm) | Experimental 13C Shift (ppm) |

| C (gem-disubstituted) | 75.2 | 74.8 |

| CH2 (aminomethyl) | 45.8 | 45.5 |

| CH3 (methoxy) | 51.0 | 50.6 |

| CH2 (ring, adjacent) | 35.1 | 34.9 |

| CH2 (ring, distant) | 24.3 | 24.1 |

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of a molecule. ulisboa.ptulisboa.pt By simulating the movements of all atoms over a period of time (from picoseconds to microseconds), MD can reveal the dynamic conformational changes of this compound in solution.

An MD simulation would show the cyclopentane ring dynamically puckering between envelope and half-chair forms. It would also illustrate the rotation of the methoxy and methanamine side chains and their interactions with solvent molecules. This provides a more realistic picture of the molecule's behavior in a chemical or biological environment. osaka-u.ac.jp

Computational Studies of Reaction Mechanisms involving this compound

Computational chemistry can be used to explore the potential reaction pathways of a molecule. By locating the transition state structures for a proposed reaction, the activation energy can be calculated, providing a measure of the reaction rate. Following the Intrinsic Reaction Coordinate (IRC) from the transition state down to the reactants and products confirms the proposed mechanism.

For this compound, one could computationally study reactions such as the nucleophilic substitution at the carbon of the methoxy group or reactions involving the amine functionality. These studies would provide a detailed, step-by-step understanding of how the molecule transforms during a chemical reaction, which is essential for designing new synthetic routes or understanding its metabolic fate.

Strategic Applications of 1 Methoxycyclopentyl Methanamine in Complex Molecule Synthesis

As a Key Intermediate in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. Primary amines are common and crucial components in many named MCRs, such as the Ugi and Passerini reactions. In principle, (1-Methoxycyclopentyl)methanamine , with its primary amine functionality, could serve as a building block in such reactions. The sterically hindered cyclopentyl group bearing a methoxy (B1213986) substituent at the quaternary center could introduce unique structural features into the resulting MCR products, potentially influencing their pharmacological or material properties. However, no specific instances of its use in this capacity have been documented.

Role as a Chiral Auxiliary or Ligand Precursor

The structure of This compound does not inherently possess a chiral center. For it to function as a chiral auxiliary or a precursor to a chiral ligand, it would first need to be resolved into its enantiomers or undergo a synthetic modification to introduce chirality. Generally, chiral amines are valuable in asymmetric synthesis for inducing stereoselectivity. They can be used to control the formation of a specific stereoisomer of a product. Given the lack of information on the chiral properties or resolution of This compound , its application as a chiral auxiliary remains hypothetical.

Incorporation into Natural Product Synthesis Architectures

Natural products often feature complex and diverse molecular architectures. Synthetic chemists frequently utilize unique building blocks to construct these intricate structures. The cyclopentane (B165970) motif is present in a wide array of natural products. A substituted cyclopentylmethanamine, such as This compound , could theoretically be a fragment for the synthesis of certain natural product analogues. The methoxy group could serve as a handle for further chemical transformations. Despite this potential, there is no published research demonstrating the incorporation of this specific compound into the synthesis of any natural product.

Building Block for Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. Primary amines are versatile starting materials for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines, imidazoles, and pyrroles. The amino group of This compound could react with suitable bifunctional reagents to form a variety of heterocyclic rings. The cyclopentyl moiety would be appended to the resulting heterocyclic core. This remains a theoretical possibility, as no specific examples of its use as a building block for heterocyclic systems have been reported.

Application in Functional Material Precursor Synthesis

Functional materials are designed to possess specific properties, such as electrical conductivity, optical activity, or thermal stability. The incorporation of specific molecular fragments can tune these properties. While amines can be used in the synthesis of polymers and other materials, there is no evidence to suggest that This compound has been investigated as a precursor for functional materials.

Future Research Directions for 1 Methoxycyclopentyl Methanamine

Exploration of Novel Synthetic Pathways

The development of efficient and innovative methods for the synthesis of (1-Methoxycyclopentyl)methanamine is a primary area for future research. Given its structure, several hypothetical pathways can be envisioned, starting from readily available precursors.

A prominent strategy would be the reductive amination of 1-methoxycyclopentanecarbaldehyde . This aldehyde, while not a common starting material, could potentially be synthesized from 1-methoxycyclopentanecarbonitrile. Reductive amination is a robust and widely used method for preparing primary amines from aldehydes. libretexts.orgorganic-chemistry.org This two-step, one-pot process typically involves the formation of an imine intermediate by reacting the aldehyde with ammonia (B1221849), followed by in situ reduction. libretexts.orglibretexts.org Various reducing agents could be explored for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.orgorganic-chemistry.org Iron-based catalysts have also emerged as effective, earth-abundant options for this type of reaction. nih.gov

Alternative synthetic routes that warrant investigation include:

Hofmann or Curtius Rearrangement: These classical rearrangements could be adapted to produce the target amine. libretexts.orglibretexts.org For a Hofmann rearrangement, the synthesis would begin with the conversion of 1-methoxycyclopentane carboxylic acid to its corresponding primary amide. Subsequent treatment with a halogen (e.g., bromine) and a strong base would induce rearrangement to the desired primary amine with one fewer carbon atom. libretexts.org The Curtius rearrangement would proceed via an acyl azide, generated from a carboxylic acid derivative, which would then rearrange upon heating to an isocyanate, followed by hydrolysis to the amine. libretexts.org

Reduction of a Nitrile: The synthesis could start from 1-methoxycyclopentanecarbonitrile. This nitrile could be reduced to this compound using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This route offers a direct conversion of the nitrile functionality to the primary amine.

Gabriel Synthesis: This method would involve the alkylation of potassium phthalimide (B116566) with a suitable electrophile, such as (1-methoxycyclopentyl)methyl halide. libretexts.org The subsequent hydrolysis or hydrazinolysis of the resulting N-alkyl phthalimide would then yield the target primary amine. This method is known for producing pure primary amines with minimal over-alkylation byproducts. libretexts.org

Each proposed pathway presents unique challenges and opportunities, and a comparative study of their efficiency, scalability, and functional group tolerance would be a valuable contribution to the field.

Discovery of Unprecedented Chemical Transformations

The unique structural arrangement of this compound—a primary amine adjacent to a quaternary, oxygenated carbon—suggests the potential for novel chemical reactivity. The proximity of the methoxy (B1213986) and aminomethyl groups could facilitate unique intramolecular reactions or influence the reactivity of the amine in unexpected ways.

Future research could focus on:

Intramolecular Cyclization Reactions: Under specific conditions (e.g., acidic or basic catalysis, or transition-metal catalysis), the molecule could undergo intramolecular cyclization. For instance, the amine could potentially displace the methyl group of the methoxy ether to form a spirocyclic azetidine (B1206935) derivative. While challenging, such transformations would provide access to novel and structurally complex scaffolds.

Oxidative Transformations: The oxidation of the primary amine could lead to interesting products. Depending on the reagents and conditions, this could yield imines, oximes, or even nitriles. The influence of the adjacent methoxy group on the stability and reactivity of these intermediates would be a key area of investigation.

Reactions involving the Ether Linkage: The methoxy group itself could be a site for chemical modification. Cleavage of the methyl ether could unmask a hydroxyl group, transforming the molecule into a 1,2-aminoalcohol derivative. These aminoalcohols are highly valuable chiral auxiliaries and building blocks in asymmetric synthesis. mdpi.comrsc.orgacs.orgnih.govorganic-chemistry.org

Development of New Applications in Organic Synthesis

As a functionalized primary amine, this compound holds promise as a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science.

Scaffold for Medicinal Chemistry: The cyclopentyl moiety is a common feature in many biologically active compounds. mdpi.com The introduction of the aminomethyl and methoxy groups provides handles for further functionalization, allowing for the creation of libraries of compounds for drug discovery. rsc.orgnih.gov The amine can be readily acylated, sulfonated, or alkylated to introduce a wide range of substituents, enabling the exploration of structure-activity relationships. For example, derivatives could be synthesized and tested for their potential as enzyme inhibitors or receptor ligands. mdpi.com

Ligand Synthesis for Catalysis: Chiral amines are frequently used as ligands in asymmetric catalysis. If an enantiomerically pure form of this compound could be synthesized, it could be evaluated as a ligand for various metal-catalyzed reactions. The combination of the amine and the ether oxygen could allow it to act as a bidentate ligand, potentially inducing high levels of stereoselectivity in reactions.

Building Block for Novel Polymers: Primary amines are key monomers in the synthesis of various polymers, such as polyamides and polyimines. The incorporation of the rigid, functionalized cyclopentyl group into a polymer backbone could impart unique thermal and mechanical properties to the resulting material.

Advanced Computational Modeling and Predictive Studies

In the absence of extensive experimental data, computational chemistry can provide valuable insights into the properties and potential reactivity of this compound.

Conformational Analysis: Cyclopentane (B165970) rings are not planar and exist in dynamic equilibrium between various puckered conformations, most notably the "envelope" and "half-chair" forms. stackexchange.comlibretexts.orgmasterorganicchemistry.comresearchgate.netnih.gov Computational modeling, using methods such as Density Functional Theory (DFT), can predict the preferred conformation of this compound and the energy barriers between different conformers. stackexchange.comresearchgate.net This information is crucial for understanding its reactivity and how it might interact with other molecules, such as enzymes or receptors.

Predicting Reactivity and Spectroscopic Properties: Computational models can predict various chemical properties, including bond dissociation energies, proton affinities, and reaction energy profiles. This can help to guide the design of experiments for exploring its chemical transformations. Furthermore, spectroscopic data (e.g., NMR chemical shifts, IR frequencies) can be calculated to aid in the characterization of the molecule and its reaction products.

Virtual Screening and Drug Design: If the compound is to be explored for medicinal applications, computational docking studies can be used to predict its binding affinity and mode of interaction with various biological targets. mdpi.com This can help to prioritize which biological assays to perform and guide the design of more potent derivatives.

Integration into Automated Synthesis Platforms

The increasing use of automation in chemical synthesis allows for the rapid preparation and screening of compound libraries. researchgate.netresearchgate.netnih.gov this compound, as a building block, is well-suited for integration into such platforms.

Development as a Synthetically Enabled Building Block: For use in automated synthesis, the compound would need to be prepared on a sufficient scale and potentially in a protected form. acs.org For example, the primary amine could be protected with a Boc group, which is easily removed under standard conditions used in automated peptide synthesizers or other automated platforms. acs.org

High-Throughput Reaction Screening: Once available as a building block, this compound could be reacted with a diverse set of reactants (e.g., acyl chlorides, sulfonyl chlorides, aldehydes) in a parallel or automated fashion. nih.govacs.org This would rapidly generate a library of derivatives for biological screening or materials testing.

Flow Chemistry Synthesis: The synthetic routes proposed in section 7.1 could potentially be adapted for continuous flow synthesis. Flow chemistry offers advantages in terms of safety, scalability, and process control, which would be beneficial for the large-scale production of this building block.

常见问题

Q. How can structural analogs enhance pharmacological efficacy?

- Answer : Introduce bioisosteres (e.g., replacing methoxy with ethoxy or halogen substituents) to optimize lipophilicity and target engagement. SAR studies on cyclopentyl ring size (e.g., cyclohexyl vs. cyclopentyl) can improve selectivity. Test derivatives in dose-response assays (IC50/EC50 determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。